6-Phosphoglucono-δ-lactone-13C6
Description
Properties
Molecular Formula |
¹³C₆H₁₁O₉P |
|---|---|
Molecular Weight |
264.08 |
Synonyms |
D-Gluconic Acid δ-Lactone-13C6 6-(Dihydrogen Phosphate); 6-Phospho-D-glucono-1,5-lactone-13C6; 6-Phosphoglucono-δ-lactone-13C6; δ-Gluconolactone-13C6 6-Phosphate |
Origin of Product |
United States |
Physicochemical and Structural Characteristics
6-Phosphoglucono-δ-lactone-13C6 is the uniformly labeled stable isotope form of 6-phosphoglucono-δ-lactone, an intermediate in the pentose (B10789219) phosphate (B84403) pathway. caymanchem.comwikipedia.org The incorporation of six carbon-13 atoms provides a distinct mass shift, making it an ideal tracer for metabolic studies without altering the compound's chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | ¹³C₆H₁₁O₉P | clearsynth.com |
| Molecular Weight | 264.08 g/mol | clearsynth.comnih.gov |
| Exact Mass | 264.03419793 Da | nih.gov |
| IUPAC Name | (2R,3S,4S,5R)-3,4,5-trihydroxy-6-oxo(2,3,4,5,6-¹³C₅)oxan-2-ylmethyl dihydrogen phosphate | nih.gov |
| Synonyms | 6-Phospho-D-glucono-1,5-lactone-13C6, δ-Gluconolactone-13C6 6-Phosphate | clearsynth.com |
| Storage Temperature | -20°C | caymanchem.com |
| Stability | ≥ 4 years (under proper storage) | caymanchem.com |
Application As a Stable Isotope Labeled Internal Standard
In the field of quantitative metabolomics, particularly using mass spectrometry, accurate measurement of endogenous metabolites is paramount. 6-Phosphoglucono-δ-lactone-13C6 serves as an ideal internal standard for the quantification of its unlabeled analogue due to the principles of isotope dilution mass spectrometry.
By adding a known amount of the 13C6-labeled standard to a biological sample, any variations in sample extraction, processing, or instrument response will affect both the labeled and unlabeled compounds equally. The ratio of the unlabeled (native) lactone to the labeled standard, as measured by the mass spectrometer, allows for precise and accurate quantification of the native compound, correcting for experimental variability. This is crucial for studying the often low-concentration and transient intermediates of central carbon metabolism.
Pivotal Role in Metabolic Flux Analysis Mfa
Tracing the Pentose (B10789219) Phosphate (B84403) Pathway
6-Phosphoglucono-δ-lactone is the direct product of the first committed step of the pentose phosphate pathway, a reaction catalyzed by glucose-6-phosphate dehydrogenase (G6PD). wikipedia.orghmdb.ca When cells are fed [U-13C6]glucose, the resulting glucose-6-phosphate is fully labeled. The G6PD enzyme then converts this into 6-Phosphoglucono-δ-lactone-13C6.
The rate of appearance and the isotopic enrichment of this compound provide a direct measure of the carbon flux entering the PPP. This is a critical parameter for understanding how cells allocate glucose resources between glycolysis and the PPP to meet demands for NADPH (for antioxidant defense and biosynthesis) and pentose phosphates (for nucleotide synthesis). ontosight.aimdpi.com
Key Research Findings from 13C-MFA
Studies utilizing 13C tracers have revealed crucial insights into metabolic reprogramming in various conditions. For instance, in cancer cells, an upregulated PPP flux is a common feature, providing the necessary building blocks and reducing power for rapid proliferation. mdpi.com 13C-MFA allows for the precise quantification of this upregulation.
Table 2: Representative Findings from 13C-MFA Studies of the Pentose Phosphate Pathway
| Research Area | Observation | Implication |
|---|---|---|
| Cancer Metabolism | Increased flux from Glucose-6-Phosphate to 6-Phosphoglucono-δ-lactone in breast cancer cells. mdpi.com | Demonstrates reliance on the PPP for NADPH production to combat oxidative stress and for nucleotide synthesis to support cell division. |
| Neurobiology | Dynamic regulation of PPP flux in neurons in response to metabolic stress. nih.gov | Highlights the role of the PPP in protecting neurons from oxidative damage. |
| Microbial Engineering | Redirecting carbon flux through the PPP in Bacillus licheniformis to enhance production of valuable biopolymers. frontiersin.org | Shows how MFA can guide metabolic engineering strategies for biotechnological applications. |
Utility in Elucidating Enzyme Kinetics and Mechanisms
Studies on Glucose-6-Phosphate Dehydrogenase (G6PD)
As the substrate for the G6PD reverse reaction and the product of the forward reaction, 6-Phosphoglucono-δ-lactone-13C6 can be used to investigate the enzyme's kinetics and mechanism. hmdb.ca Kinetic isotope effect studies, which measure differences in reaction rates between labeled and unlabeled substrates, can provide detailed information about the transition state of the reaction, helping to elucidate the catalytic mechanism.
Studies on 6-Phosphogluconolactonase (6PGL)
6-Phosphoglucono-δ-lactone is the specific substrate for 6-phosphogluconolactonase (6PGL), the enzyme that catalyzes its hydrolysis to 6-phosphogluconate. wikipedia.org The native lactone is known to be labile, making kinetic assays challenging. nih.gov The use of a stable, high-purity 13C6-labeled version facilitates the development of robust and sensitive assays to determine key kinetic parameters like Kₘ and Vₘₐₓ for 6PGL. nih.govnih.gov Understanding the efficiency of this enzyme is critical, as it prevents the accumulation of the lactone, which can isomerize into an inhibitory γ-form or react non-enzymatically with cellular nucleophiles. wikipedia.orgnih.gov
Synthesis, Purification, and Quality Control
Overview of Synthetic Approaches
The synthesis of 6-Phosphoglucono-δ-lactone-13C6 is typically achieved through enzymatic methods to ensure the correct stereochemistry. A common approach involves using the enzyme glucose-6-phosphate dehydrogenase (G6PD) to convert commercially available [U-13C6]glucose-6-phosphate into this compound. caymanchem.comnih.gov This biomimetic approach is highly specific and avoids the complex protection and deprotection steps often required in chemical synthesis.
Purity Assessment and Stability
Ensuring the isotopic and chemical purity of the final product is critical for its use in quantitative studies. Quality control is typically performed using a combination of techniques:
Mass Spectrometry (MS): To confirm the correct mass and determine the isotopic enrichment (percentage of 13C).
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the position of the 13C labels.
As for stability, the compound is typically stored at low temperatures (-20°C) as a solid to prevent hydrolysis and ensure its long-term integrity, with studies showing it can be stable for several years under these conditions. caymanchem.com
Integration of 6 Phosphoglucono δ Lactone 13c6 Tracing with Systems Biology Approaches
Decoding Metabolic Regulation through 13C-MFA and Enzyme Activity Analysis
A powerful application of 13C isotopic tracing is ¹³C-Metabolic Flux Analysis (13C-MFA). creative-proteomics.com This computational method uses the isotopic labeling patterns of intracellular metabolites, measured by techniques like mass spectrometry, to calculate a detailed map of all intracellular fluxes in the central metabolism. nih.govcortecnet.com The analysis of labeling in key intermediates, such as the 6-Phosphoglucono-δ-lactone formed from a 13C-labeled precursor, is fundamental to resolving fluxes through connected pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. youtube.comcortecnet.com
13C-MFA is a cornerstone for understanding metabolic regulation because it quantifies the integrated result of all regulatory inputs on a pathway. embopress.org To further dissect this regulation, the flux data obtained from 13C-MFA can be directly compared with in vitro or in vivo measurements of the activities of specific enzymes. For example, the calculated flux through the first step of the pentose phosphate pathway can be compared to the measured kinetic activity of the enzyme glucose-6-phosphate dehydrogenase. nih.gov
This comparative analysis can reveal:
Post-Translational Regulation: If the measured flux is much lower than the enzyme's maximum potential activity (Vmax), it suggests that the enzyme is being inhibited or regulated by other molecules in the cell.
Metabolic Bottlenecks: If an enzyme's measured activity is low and the flux through it is also low, it may represent a rate-limiting step or a "bottleneck" in a metabolic pathway. nih.gov
Allosteric Control: The analysis can uncover how metabolite concentrations in different parts of the network influence the activity of distant enzymes, providing a system-level view of metabolic control.
Table 2: General Steps in a 13C-Metabolic Flux Analysis (13C-MFA) Experiment
| Step | Description | Purpose |
|---|---|---|
| 1. Tracer Selection & Cell Culturing | Cells are grown on a medium containing a 13C-labeled substrate, such as [1-13C]glucose or [U-13C]glucose. nih.gov | To introduce the stable isotope tracer into the metabolic network. |
| 2. Isotopic Labeling Measurement | After reaching an isotopic steady state, metabolites are extracted. The mass distribution of key metabolites (including amino acids and pathway intermediates) is measured using Mass Spectrometry (GC-MS or LC-MS). creative-proteomics.comsci-hub.se | To determine the pattern of 13C incorporation, which reflects the pathways the carbon atoms have traversed. |
| 3. Flux Estimation | A computational model of the cell's metabolic network is used. An algorithm iteratively adjusts the flux values in the model to find the distribution that best matches the experimentally measured labeling patterns. nih.gov | To calculate the quantitative rates (fluxes) for dozens of intracellular reactions simultaneously. |
| 4. Statistical Analysis | Goodness-of-fit tests are performed to ensure the model accurately represents the data, and confidence intervals are calculated for the estimated fluxes. sci-hub.senih.gov | To validate the results and determine the precision of the calculated flux values. |
Development of Predictive Models for Metabolic Engineering and Biotechnology
A primary goal of systems biology is to create predictive models that can guide the rational design of microorganisms for biotechnological applications. escholarship.org The rich, quantitative datasets generated from integrating 13C-MFA with transcriptomics and proteomics are invaluable for building and validating these models. nih.gov These are not merely descriptive but predictive tools that allow scientists to simulate the effects of genetic changes in silico before performing laborious and costly experiments in the laboratory. nih.gov
These computational models, such as genome-scale metabolic models (GEMs), can be used to:
Identify Engineering Targets: By simulating the entire metabolic network, models can pinpoint specific genes to be overexpressed or deleted to redirect metabolic flux from native pathways toward the synthesis of a desired product, such as a biofuel or pharmaceutical. nih.govnih.gov
Optimize Production Strains: Models can predict the optimal balance of fluxes between growth, energy production, and product synthesis, helping to design strains that are both robust and highly productive.
Test Complex Scenarios: Researchers can simulate the impact of different nutrient sources or environmental conditions on the metabolic state of an engineered organism, accelerating the development of industrial-scale fermentation processes.
The process often involves a design-build-test-learn cycle. A model predicts a set of genetic modifications. These are then engineered into the organism, and the resulting strain's metabolic phenotype is characterized using 13C-MFA and other omics techniques. The new data is then used to refine the model, leading to a cycle of continuous improvement and a deeper understanding of the organism's metabolism. escholarship.org
Table 3: Applications of Predictive Models in Biotechnology
| Application Area | Example of Model Use | Reference |
|---|---|---|
| Biofuel Production | Predicting gene knockouts in E. coli that force more carbon through pathways leading to ethanol (B145695) or isobutanol. | nih.gov |
| Pharmaceutical Synthesis | Guiding the engineering of yeast to improve the production of complex drug precursors like artemisinic acid or tryptophan. | escholarship.org |
| Bulk Chemical Production | Optimizing microbial strains to produce platform chemicals like succinate (B1194679) or 1,4-butanediol (B3395766) from renewable feedstocks. | nih.gov |
| Understanding Disease | Modeling the altered metabolism of cancer cells to identify potential therapeutic targets. | creative-proteomics.com |
Future Directions and Emerging Research Frontiers
Advancements in Site-Specific 13C-Labeling for Complex Systems
The precise understanding of metabolic fluxes within intricate biological systems is highly dependent on the design of isotopically labeled tracers. While uniformly labeled glucose is a common tool to probe the pentose (B10789219) phosphate (B84403) pathway (PPP), the development and application of site-specifically labeled precursors of 6-Phosphoglucono-δ-lactone-13C6 are pushing the boundaries of metabolic analysis.
Researchers are increasingly employing glucose molecules with 13C enrichment at specific carbon positions to dissect the complex, bidirectional reactions of the PPP. For instance, the use of [1,2-13C2]glucose has been shown to provide the most precise estimations for fluxes through the PPP in mammalian cells when compared to other labeled glucose variants. nih.gov This is because the fate of the C1 and C2 carbons of glucose can be definitively traced through the oxidative and non-oxidative branches of the pathway. Similarly, tracers like [2-13C]glucose and [3-13C]glucose have demonstrated superior performance over the more traditionally used [1-13C]glucose in resolving PPP fluxes. nih.gov
A novel approach involves the use of [2,3-13C2]glucose, which offers a more direct and unambiguous measurement of PPP activity. biorxiv.org When cells metabolize this tracer, the resulting lactate (B86563) isotopomers can distinguish between glycolytic and PPP flux without the need for corrections for natural 13C abundance, simplifying the analysis. biorxiv.org Furthermore, the use of [U-13C]gluconate as a tracer, which directly enters the PPP at the level of 6-phosphogluconate, has proven to be a highly accurate method for determining the PPP split ratio in organisms like the fungus Penicillium chrysogenum. nih.govnih.gov This method offers a significant improvement in the confidence of flux estimations compared to traditional 13C-based metabolic flux analysis (MFA) using labeled glucose. nih.govnih.gov
These advancements in site-specific labeling provide researchers with powerful tools to generate more detailed and accurate models of metabolic networks. The choice of tracer can be tailored to the specific biological question, allowing for a more focused and insightful analysis of complex metabolic systems.
Table 1: Comparison of 13C-Labeled Tracers for Pentose Phosphate Pathway Analysis
| Tracer | Advantage | Application Example |
| [1,2-13C2]glucose | High precision for PPP flux estimation. nih.gov | Metabolic flux analysis in mammalian tumor cells. nih.gov |
| [2,3-13C2]glucose | Direct measurement of PPP activity without natural abundance correction. biorxiv.org | Assessing PPP activity in rat liver and heart. biorxiv.org |
| [U-13C]gluconate | Highly accurate determination of the PPP split ratio. nih.govnih.gov | Quantifying PPP flux in Penicillium chrysogenum. nih.govnih.gov |
Integration with Single-Cell Metabolomics for Heterogeneity Analysis
A significant frontier in metabolic research is the understanding of cellular heterogeneity. While bulk cell analysis provides an average metabolic state, it masks the diverse metabolic phenotypes of individual cells within a population. The integration of 13C tracers that generate labeled 6-phosphoglucono-δ-lactone with single-cell metabolomics techniques holds the promise of revealing this hidden layer of complexity.
Currently, the direct application of this compound in single-cell metabolomics is in its nascent stages, primarily due to technical challenges in detecting low-abundance intermediates from single cells. However, the conceptual framework is compelling. By feeding a population of cells with a 13C-labeled precursor like [1,2-13C2]glucose, it is theoretically possible to use emerging high-resolution mass spectrometry techniques to measure the distribution of labeled 6-phosphoglucono-δ-lactone and other PPP intermediates in individual cells.
This would allow researchers to:
Identify subpopulations of cells with distinct PPP activities.
Correlate metabolic heterogeneity with other cellular functions, such as proliferation, differentiation, or drug resistance.
Understand how cellular microenvironments influence metabolic pathway choices at the single-cell level.
Recent studies have highlighted the importance of metabolic heterogeneity in cancer, where subpopulations of cells with altered PPP flux may contribute to therapeutic resistance. nih.gov While these studies have yet to achieve single-cell resolution for PPP intermediates, they underscore the need for methods that can bridge this gap. The development of more sensitive analytical platforms, such as advanced mass spectrometry imaging and microfluidic devices, will be crucial for realizing the full potential of this compound in the context of single-cell metabolomics.
Real-time In Vivo Metabolic Tracing with Enhanced Sensitivity
A major leap forward in metabolic research is the ability to monitor metabolic fluxes in real-time within living organisms. The use of hyperpolarization techniques, particularly with 13C-labeled compounds, has revolutionized in vivo metabolic imaging. Hyperpolarized δ-[1-13C]gluconolactone has emerged as a powerful probe for non-invasively imaging the activity of 6-phosphogluconolactonase (PGLS), the enzyme that hydrolyzes 6-phosphoglucono-δ-lactone, in vivo. nih.gov
This technique offers several advantages over traditional methods:
Non-invasiveness: It allows for the repeated measurement of metabolic activity in the same subject over time. nih.gov
High Sensitivity: Hyperpolarization can enhance the magnetic resonance signal by over 10,000-fold, enabling the detection of low-concentration metabolites in real-time. nih.gov
Specificity: It provides a direct measure of the flux through a specific enzymatic step in the PPP. nih.gov
A key application of this technology has been in the study of cancer metabolism. In preclinical models of glioblastoma, hyperpolarized δ-[1-13C]gluconolactone has been used to differentiate tumor tissue from normal brain tissue based on PGLS activity. nih.gov Furthermore, it has been shown to be a sensitive biomarker for monitoring the early response of tumors to therapy, with changes in PGLS activity detectable before any changes in tumor volume are observed. nih.gov
The development of new hyperpolarized probes and advancements in imaging hardware and software are continually improving the sensitivity and applicability of this technique. nih.gov This will likely lead to its translation into clinical settings for diagnosing and monitoring a variety of diseases characterized by altered PPP metabolism.
Table 2: Research Findings from In Vivo Tracing with Hyperpolarized δ-[1-13C]gluconolactone
| Finding | Organism/Model | Significance |
| Differentiated tumor from normal brain tissue based on PGLS activity. nih.gov | Rat models of glioblastoma | Potential for non-invasive tumor detection. nih.gov |
| Detected early therapeutic response in tumors. nih.gov | Rat models of glioblastoma treated with temozolomide | Enables rapid assessment of treatment efficacy. nih.gov |
| Provided a non-invasive measure of PPP flux. nih.govnih.gov | Preclinical models | Offers a new window into real-time metabolic regulation. nih.govnih.gov |
Elucidating Novel Metabolic Pathways and Bypass Reactions
The use of 13C-labeled tracers, including those that generate labeled 6-phosphoglucono-δ-lactone, is instrumental in uncovering previously unknown metabolic pathways and bypass reactions. By meticulously tracking the flow of carbon atoms through the metabolic network, researchers can identify deviations from canonical pathways.
For example, studies using [U-13C]gluconate have provided a more direct route to label the 6-phosphogluconate pool, allowing for a more precise quantification of the flux that bypasses the initial glucose-6-phosphate dehydrogenase step of the PPP. nih.gov This is particularly important in organisms that may have alternative routes for gluconate metabolism.
Furthermore, detailed analysis of the isotopologue distribution in downstream metabolites can reveal the activity of bypasses or unexpected enzymatic reactions. In granulocytes, parallel tracer experiments with different site-specifically labeled glucose molecules have revealed a reversal in the direction of the non-oxidative PPP net fluxes upon phagocytic stimulation, highlighting a dynamic rewiring of the pathway to support the oxidative burst. biorxiv.org
The discovery of a γ-form of 6-phosphogluconolactone, which is not a substrate for PGLS and can be considered a "biochemical dead end," was facilitated by nuclear magnetic resonance (NMR) spectroscopy studies. nih.gov Understanding the formation and fate of such byproducts is crucial for a complete picture of metabolic regulation. The application of sophisticated computational models in conjunction with 13C-labeling data allows for the systematic exploration of alternative pathway structures and the identification of novel metabolic routes. nih.gov
Application in Understanding Metabolic Adaptations in Diverse Organisms
The pentose phosphate pathway is a fundamental metabolic route that is conserved across a wide range of organisms, from bacteria to humans. The use of tracers that produce labeled 6-phosphoglucono-δ-lactone is providing valuable insights into how different organisms adapt their metabolism in response to changing environmental conditions or genetic perturbations.
In the pathogenic bacterium Francisella novicida, studies have shown that the PPP is a major metabolic hub essential for its intracellular survival and multiplication within macrophages. nih.gov This highlights the PPP as a potential target for the development of new antibacterial agents.
In the context of cancer, metabolic reprogramming is a hallmark of malignant cells. Isotopomer analysis using [1,2-13C2]glucose has revealed that the PPP is significantly upregulated during the progression of the cell cycle in human colon cancer cells, particularly during the late G1 and S phases, to support nucleotide synthesis for DNA replication. nih.gov
In the fungus Bacillus licheniformis, overexpression of the dltB gene was shown to enhance the production of poly-γ-glutamic acid, a commercially valuable biopolymer. researchgate.net 13C-metabolic flux analysis revealed that this increased production was associated with a redistribution of metabolic fluxes, including an enhanced flux through the PPP to increase the supply of NADPH. researchgate.net
These examples demonstrate the broad applicability of 13C tracers in studying metabolic adaptations. By comparing the metabolic fluxes in different organisms or under different conditions, researchers can gain a deeper understanding of the evolutionary pressures that have shaped metabolic networks and identify key nodes for metabolic engineering or therapeutic intervention.
A Comprehensive Analysis of this compound in Metabolic Research
Introduction
The study of metabolic pathways has been profoundly advanced by the use of stable isotope-labeled compounds. Among these, this compound stands out as a critical tool for interrogating the pentose phosphate pathway (PPP), a central route for cellular biosynthesis and redox balance. This article provides a focused examination of this compound, detailing its properties, its applications in metabolic analysis, and its role in elucidating enzyme function.
Conclusion
Summary of 6-Phosphoglucono-δ-lactone-13C6 Contributions to Metabolic Science
This compound has emerged as an indispensable tool in modern metabolic science. Its primary contribution lies in its ability to enable precise and dynamic measurement of the pentose (B10789219) phosphate (B84403) pathway. As a stable isotope-labeled internal standard, it has greatly improved the accuracy of quantifying its native counterpart in complex biological matrices. In the context of metabolic flux analysis, it provides a direct window into the carbon flux entering the PPP, allowing researchers to understand how cells partition resources in response to physiological and pathological stimuli. Furthermore, its use as a high-purity substrate aids in the detailed kinetic characterization of key PPP enzymes like G6PD and 6PGL.
Prospective Impact on Fundamental and Applied Metabolic Research
The future impact of this compound is poised to expand. In fundamental research, it will continue to be instrumental in dissecting the intricate regulation of the PPP and its crosstalk with other metabolic pathways. As metabolic reprogramming is increasingly recognized as a hallmark of diseases such as cancer, neurodegeneration, and diabetes, the ability to accurately measure PPP flux using this tracer will be crucial for identifying new diagnostic markers and therapeutic targets. ontosight.ai In applied research, such as in biotechnology and metabolic engineering, tracing the fate of this compound will help optimize microbial strains for the production of valuable chemicals and biofuels. Its continued application promises to yield deeper insights into the metabolic foundations of life and disease.
Q & A
Q. How can researchers reconcile discrepancies in metabolic flux data obtained via 13C6 tracing vs. enzymatic assays?
- Flux discrepancies often stem from isotopic dilution or pathway branching. Combine 13C6 tracing with kinetic modeling (e.g., Metabolic Control Analysis) to account for competing reactions. Validate with genetic perturbations (e.g., G6PD knockdown) .
- Integration : Use software like INCA or OpenFLUX to model isotopomer distributions and refine flux estimates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
